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molecular formula C6H9ClO2 B090854 2-(Chloromethyl)acrylic Acid Ethyl Ester CAS No. 17435-77-7

2-(Chloromethyl)acrylic Acid Ethyl Ester

Cat. No. B090854
M. Wt: 148.59 g/mol
InChI Key: KPXRGIVPSXFJEX-UHFFFAOYSA-N
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Patent
US07125983B2

Procedure details

Thionyl chloride (10.6 g, 89.1 mmol) was dropwise added to ethyl α-hydroxymethylacrylate (10 g, 76.8 mmol) with ice-cooling; stirring was conducted for 30 minutes; then, a reaction was allowed to take place at 90° C. for 2 hours. After the completion of the reaction, low-boiling compounds were removed under reduced pressure to obtain unpurified ethyl α-chloromethylacrylate (11.8 g). Then, L-arabinoaminooxazoline (11.8 g, 64.0 mmol) was suspended in dimethylacetamide (80 ml). Thereto was dropwise added the ethyl α-chloromethylacrylate (11.8 g) with ice-cooling. A reaction was allowed to take place at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure to remove the solvent. To the residue was added isopropanol (100 ml), and the resulting mixture was stirred at room temperature for 1 hour. The resulting crystals were collected by filtration, washed with isopropanol (10 ml), and dried under reduced pressure to obtain a title compound (12.5 g g, 60.5%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7](=[CH2:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>>[Cl:3][CH2:6][C:7](=[CH2:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C(=O)OCC)=C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction, low-boiling compounds
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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